molecular formula C16H14BrClN2O4 B5785638 N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide

N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide

Cat. No.: B5785638
M. Wt: 413.6 g/mol
InChI Key: GIYFFKWGKWPSPP-UHFFFAOYSA-N
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Description

N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique chemical properties make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide typically involves multiple steps, starting with the preparation of the core phenoxyacetyl intermediate. This intermediate is then subjected to further reactions to introduce the bromo and chloro substituents. The final step involves the formation of the carboximidamide group through a reaction with methoxybenzenecarboximidamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide
  • N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-aminobenzenecarboximidamide

Uniqueness

N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-bromo-2-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2O4/c1-22-12-5-2-10(3-6-12)16(19)20-24-15(21)9-23-14-7-4-11(17)8-13(14)18/h2-8H,9H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYFFKWGKWPSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)COC2=C(C=C(C=C2)Br)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)COC2=C(C=C(C=C2)Br)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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